

Application Notes and Protocols: AZ-5104 in Combination with Other Kinase Inhibitors

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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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Introduction

AZ-5104 is an active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. As resistance to EGFR inhibitors remains a critical challenge, combination therapies aimed at targeting parallel or downstream signaling pathways are of significant interest. This document provides an overview of the preclinical rationale and experimental protocols for investigating **AZ-5104** in combination with other kinase inhibitors. Given that **AZ-5104** is the primary active metabolite of osimertinib, the data and protocols presented here are largely based on studies conducted with osimertinib, providing a strong foundation for investigating **AZ-5104**.

Rationale for Combination Therapies

Resistance to EGFR TKIs can emerge through various mechanisms, including the activation of bypass signaling pathways. Combining **AZ-5104** with inhibitors of these pathways presents a promising strategy to overcome or delay the development of resistance and enhance therapeutic efficacy. Key combination strategies include targeting the MET, MEK/ERK, and SRC pathways.

- **MET Inhibition:** Amplification of the MET proto-oncogene is a known mechanism of acquired resistance to EGFR TKIs. Concurrent inhibition of EGFR and MET can abrogate this resistance mechanism. Preclinical and clinical studies have shown encouraging antitumor activity with the combination of osimertinib and MET inhibitors like savolitinib.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **MEK/ERK Inhibition:** The RAS/RAF/MEK/ERK pathway is a critical downstream signaling cascade of EGFR. Inhibition of MEK can prevent the reactivation of this pathway, which is a common escape mechanism. The combination of osimertinib with MEK inhibitors such as selumetinib is under investigation and has shown promise in preclinical models and early clinical trials.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **SRC Inhibition:** The SRC family of non-receptor tyrosine kinases can mediate resistance to EGFR inhibitors. Preclinical evidence suggests a synergistic effect when combining EGFR and SRC inhibitors. Clinical trials have explored the combination of osimertinib with the SRC inhibitor dasatinib.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data Summary

While specific quantitative data for **AZ-5104** in combination with other kinase inhibitors is limited in publicly available literature, data from studies using its parent compound, osimertinib, provides valuable insights into the potential synergistic effects. The following table summarizes representative data from preclinical studies. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their specific cell models.

Combination	Cell Line	Inhibitor 1 (Osimertinib) IC50 (nM)	Inhibitor 2 IC50 (nM)	Combination Index (CI)	Reference
Osimertinib + Savolitinib (METi)	EGFRm/MET amplified NSCLC	Not specified	Not specified	Not specified	[1]
Osimertinib + Selumetinib (MEKi)	EGFRm NSCLC	Not specified	Not specified	Not specified	[5] [7]
Osimertinib + Dasatinib (SRCi)	EGFRm NSCLC	Not specified	Not specified	Preclinical synergy demonstrated	[8] [9] [10]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism. The Chou-Talalay method is a widely accepted method for calculating CI values.[\[9\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **AZ-5104** with other kinase inhibitors.

Cell Viability and Synergy Analysis

This protocol describes how to assess the effect of drug combinations on cell viability and to determine if the interaction is synergistic, additive, or antagonistic.

a. Materials:

- Cancer cell lines of interest (e.g., NSCLC cell lines with relevant EGFR mutations)
- Complete cell culture medium
- **AZ-5104** and other kinase inhibitor(s) of interest
- 96-well clear-bottom white plates

- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
- Synergy analysis software (e.g., CompuSyn)

b. Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation: Prepare a dilution series for each drug and their combinations. A constant ratio combination design is often used for synergy analysis.
- Drug Treatment: Treat the cells with single agents and combinations at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Cell Viability Measurement:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Use the Chou-Talalay method to calculate the Combination Index (CI) to determine the nature of the drug interaction.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effects of the drug combination on key signaling pathways.

a. Materials:

- Cancer cell lines
- **AZ-5104** and other kinase inhibitor(s)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, p-SRC, SRC, and a loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

b. Protocol:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with the desired concentrations of single agents and combinations for a specified time (e.g., 2, 6, 24 hours).
 - Wash cells with ice-cold PBS and lyse with lysis buffer.

- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer:
 - Denature protein samples and load equal amounts onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST.
 - Add ECL substrate and visualize the protein bands using an imaging system.

Clonogenic Survival Assay

This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.

a. Materials:

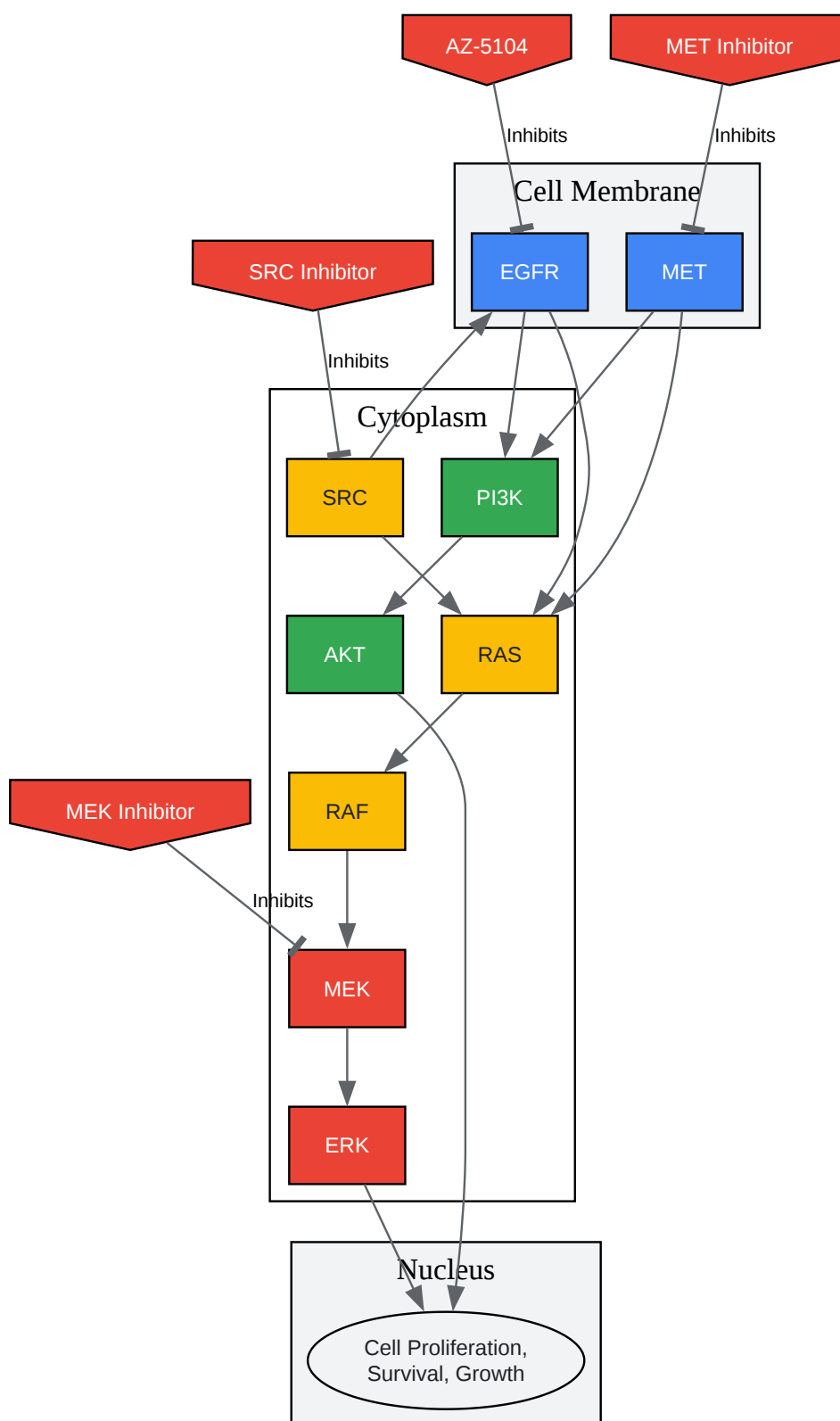
- Cancer cell lines
- **AZ-5104** and other kinase inhibitor(s)
- 6-well plates or 100 mm dishes
- Complete cell culture medium
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

b. Protocol:

- Cell Treatment: Treat cells in suspension or as monolayers with the drugs for a specified period (e.g., 24 hours).
- Cell Seeding:
 - Harvest and count the viable cells.
 - Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh, drug-free medium.
- Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
- Staining and Counting:
 - Wash the colonies with PBS.
 - Fix the colonies with methanol and stain with crystal violet solution.
 - Wash with water to remove excess stain and allow the plates to air dry.
 - Count the number of colonies (typically defined as a cluster of ≥ 50 cells).
- Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Visualization of Signaling Pathways and Workflows

To facilitate understanding, the following diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.



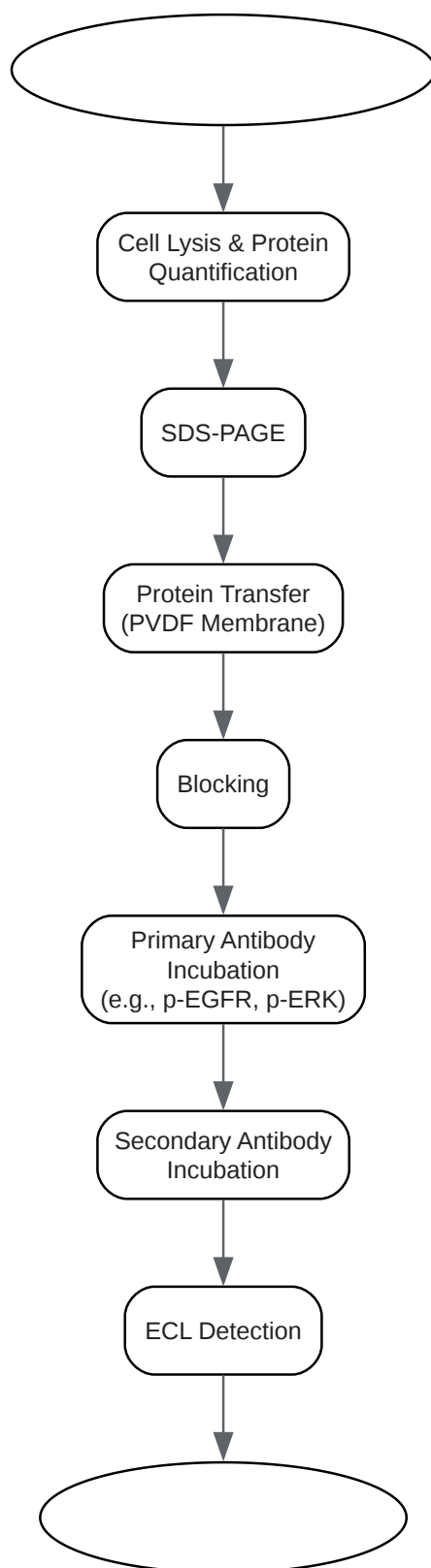
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Caption: EGFR signaling pathways and points of inhibition by **AZ-5104** and combination kinase inhibitors.



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Caption: Experimental workflow for cell viability and synergy analysis.



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Caption: Workflow for Western blot analysis of signaling pathway modulation.

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